molecular formula C6H15ClFN B1484589 (2-Fluoropentyl)(methyl)amine hydrochloride CAS No. 2098007-04-4

(2-Fluoropentyl)(methyl)amine hydrochloride

Cat. No.: B1484589
CAS No.: 2098007-04-4
M. Wt: 155.64 g/mol
InChI Key: KJGYIQSHIYEXIS-UHFFFAOYSA-N
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Description

(2-Fluoropentyl)(methyl)amine hydrochloride: is a chemical compound that belongs to the class of fluorinated amines It is characterized by the presence of a fluorine atom attached to a pentyl chain, which is further connected to a methylamine group and a hydrochloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropentyl)(methyl)amine hydrochloride typically involves the fluorination of pentylamine followed by the introduction of a methyl group. One common method is the reaction of pentylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. Subsequently, the fluorinated product is reacted with methylamine to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the hazardous fluorinating agents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2-Fluoropentyl)(methyl)amine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form fluorinated ketones or aldehydes.

  • Reduction: Reduction reactions can lead to the formation of fluorinated alcohols.

  • Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Fluorinated ketones or aldehydes.

  • Reduction: Fluorinated alcohols.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoropentyl)(methyl)amine hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be employed in the study of biological systems where fluorinated molecules play a role.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Fluoropentyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

(2-Fluoropentyl)(methyl)amine hydrochloride: is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:

  • (2-Fluorophenyl)methylamine hydrochloride: This compound has a fluorine atom on a phenyl ring instead of a pentyl chain.

  • 2-Methylallylamine hydrochloride: A non-fluorinated amine with a different alkyl group.

The presence of the fluorine atom in this compound enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-fluoro-N-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FN.ClH/c1-3-4-6(7)5-8-2;/h6,8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYIQSHIYEXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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